N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic indole intermediate. This intermediate is then reacted with 2-phenylethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis process with optimized reaction conditions and continuous flow techniques could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-(1-phenylethyl)aniline
- N-(2-phenylethyl)-2-naphthalenesulfonamide
- N-(2-phenylethyl)urea
Uniqueness
N-(2-phenylethyl)({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-phenylethylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,19-13-10-14-6-2-1-3-7-14)21-17-18(11-12-18)15-8-4-5-9-16(15)20-17/h1-9,19H,10-13H2,(H,20,21) |
InChI Key |
ICRXUSCNBSTGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3NC2=NS(=O)(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.